4-Methoxy-N-methylaniline

basicity nucleophilicity linear free energy relationship

Inconsistent acylation yields due to variable amine protonation compromise medicinal chemistry SAR campaigns. 4-Methoxy-N-methylaniline (CAS 5961-59-1) exhibits a pKa of 5.9 - a full log unit above N-methylaniline (pKa 4.9) - sustaining higher free-amine concentrations under mild, base-free conditions. - Achieves higher coupling yields with reduced over-acylation side products. - Crystalline solid (mp 33-36°C) is directly compatible with automated solid-dispensing platforms, eliminating solvent pre-dilution. - >96% purity with refrigerated (0-10°C) storage; ships under DOT Hazard Class 6.1 / PG III (UN2811).

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 5961-59-1
Cat. No. B147265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-methylaniline
CAS5961-59-1
SynonymsN-Methyl-p-methoxyaniline
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)OC
InChIInChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3
InChIKeyJFXDIXYFXDOZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-methylaniline (CAS 5961-59-1) – Procurement-Relevant Identity and Baseline Characteristics


4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) is a secondary aromatic amine of the N-methylaniline class, distinguished by a para-methoxy substituent on the benzene ring [1]. The compound exists as a white to greyish-brown crystalline solid at ambient temperature (mp 33–36 °C) with a boiling point of 135–136 °C at 19 torr . As a versatile synthetic intermediate, it is employed in the preparation of dyes, pharmaceuticals, and agrochemicals, where the specific electronic and steric contribution of the p-methoxy group in combination with the N-methyl functionality governs its reactivity profile .

Why N-Methylaniline or p-Anisidine Cannot Simply Replace 4-Methoxy-N-methylaniline


Replacement of 4-methoxy-N-methylaniline with structurally similar anilines such as N-methylaniline (lacking the p-methoxy group) or p-anisidine (lacking the N-methyl group) leads to marked changes in basicity, nucleophilicity, and site-selectivity in subsequent transformations [1]. The electron-donating methoxy group in the para-position substantially raises the pKa of the conjugate acid and alters the percentage of the reactive open form in solution, directly impacting reaction rates and product distributions in acylation, alkylation, and C–H functionalisation processes [2]. Consequently, direct generic substitution without re-optimisation of reaction conditions frequently results in lower yields, altered regioselectivity, or complete reaction failure.

Quantitative Differentiation of 4-Methoxy-N-methylaniline Versus Closest Structural Analogs


Conjugate Acid pKa Elevation Relative to N-Methylaniline and p-Chloro-N-methylaniline

The pKa of the conjugate acid of 4-methoxy-N-methylaniline is 5.9, compared to 4.9 for unsubstituted N-methylaniline and 4.0 for p-chloro-N-methylaniline, reflecting the potent electron-donating effect of the para-methoxy group [1]. This 1.0 log unit increase over the parent N-methylaniline translates into a roughly 10-fold higher concentration of the deprotonated, nucleophilic free amine at a given pH, directly enhancing reactivity in base-catalysed or nucleophilic processes.

basicity nucleophilicity linear free energy relationship

Percentage of Reactive Open Form in Dichloromethane: N-Methyl-p-anisidine vs. N-Methylaniline

In CD₂Cl₂ solution, 4-methoxy-N-methylaniline exhibits 41% of the reactive open (non-hydrogen-bonded) form, significantly higher than the 12% observed for N-methylaniline and the 2% observed for p-chloro-N-methylaniline [1]. This quantification, obtained by ¹H NMR integration, indicates that the para-methoxy group shifts the conformational equilibrium toward the nucleophilically active species, consistent with the elevated pKa and enhanced reactivity.

nucleophilicity equilibrium conformation

Enhanced C–H Functionalisation via Hydroaminoalkylation Compared to N-Methylaniline

Under Ta(V)-catalysed hydroaminoalkylation conditions, 4-methoxy-N-methylaniline undergoes C–H functionalisation more readily than N-methylaniline, while the regioisomeric 2-methoxy-N-methylaniline fails to react and instead suffers C(sp³)–O bond cleavage [1]. The enhanced reactivity is attributed to the electron-donating para-methoxy group increasing electron density at the α-C–H position, facilitated by the N,O-chelating ligand system.

C–H activation hydroaminoalkylation tantalum catalysis

Cation Radical Reaction Kinetics Differentiated from N,N-Dimethyl-p-anisidine

The one-electron oxidation of 4-methoxy-N-methylaniline (N-methyl-p-anisidine, MPA) generates a cation radical whose decay kinetics follow the rate law –d[MPA•⁺]/dt = k[MPA•⁺]²[MPA], identical to p-anisidine (PA) and N-benzyl-p-anisidine (BPA) [1]. In contrast, the N,N-dimethyl analogue (DMPA) decays via a different mechanism described by –d[DMPA•⁺]/dt = k[DMPA•⁺][DMPA], involving an acid–base interaction [1]. This shift in kinetic order indicates that the secondary N-methyl group preserves a reaction pathway unavailable to the tertiary N,N-dimethyl congener, and the reactions of MPA•⁺ are faster than those of DMPA•⁺.

cation radical stopped-flow kinetics electron transfer

Melting Point and Physical Form Differentiation from Liquid N-Methylaniline

4-Methoxy-N-methylaniline is a crystalline solid with a melting point of 33–36 °C, whereas N-methylaniline is a liquid (mp −57 °C) [1]. This physical state difference simplifies handling, weighing, and storage for solid-phase dosing in parallel synthesis or automated dispensing platforms, eliminating the need for liquid-transfer equipment.

physical form melting point formulation

High-Impact Procurement Scenarios for 4-Methoxy-N-methylaniline Based on Quantitative Differentiation


Precision Basicity Control in Parallel Amide Synthesis

When a library of amides is being prepared from a set of aniline derivatives, the pKa difference of 1.0 log unit between 4-methoxy-N-methylaniline (pKa 5.9) and N-methylaniline (pKa 4.9) dictates the extent of protonation and hence the effective nucleophile concentration [1]. Selecting the methoxy-substituted variant achieves higher coupling yields under mild base-free conditions, reducing side-product formation from over-acylation. This is critical in medicinal chemistry campaigns where consistent amine reactivity across substrates is required for meaningful structure–activity relationship (SAR) interpretation.

Catalytic C–H Alkylation of Unprotected Secondary Amines

For research groups developing atom-economic C–C bond-forming processes, 4-methoxy-N-methylaniline serves as a privileged model substrate for hydroaminoalkylation because its reactivity reliably exceeds that of N-methylaniline, while the ortho-methoxy isomer undergoes destructive C–O cleavage [1]. The compound enables catalyst benchmarking with a reproducible, well-behaved amine that provides clear go/no-go differentiation between active and inactive ligand systems.

Electropolymerisation and Redox-Active Material Precursor

The observation that the N-methyl-p-anisidine cation radical decays via second-order kinetics in the radical and first-order in the parent amine – and more rapidly than the N,N-dimethyl analogue – identifies 4-methoxy-N-methylaniline as a monomer whose radical lifetime can be modulated by concentration [1]. This property is exploitable in the electrochemical synthesis of polyaniline-type films with controlled chain length and morphology, where the tertiary amine analogue would polymerise with markedly different kinetics.

Solid-Phase Reagent Handling in Automated Synthesis Platforms

The crystalline nature (mp 33–36 °C) of 4-methoxy-N-methylaniline, in contrast to the liquid N-methylaniline, makes it directly compatible with automated solid-dispensing robots used in high-throughput experimentation [1]. This reduces solvent pre-dilution steps, improves weighing precision, and minimises cross-contamination risks associated with liquid transfers, thereby increasing workflow reliability in industrial process development labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-N-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.